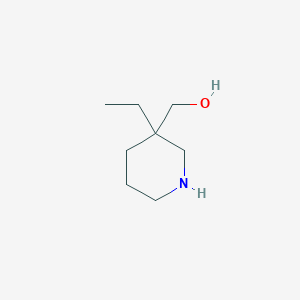

(3-Ethylpiperidin-3-YL)methanol

Beschreibung

(3-Ethylpiperidin-3-yl)methanol is a piperidine derivative characterized by an ethyl group and a hydroxymethyl (-CH₂OH) substituent at the 3-position of the piperidine ring. Its hydrochloride form (CAS 1797816-03-5) has a molecular weight of 179.69 g/mol and a molecular formula of C₈H₁₈ClNO . The compound is stored under inert atmospheric conditions at room temperature, though critical physicochemical data such as boiling point remain unavailable . Its safety profile includes warnings for skin irritation (H315) and eye irritation (H319) .

Eigenschaften

IUPAC Name |

(3-ethylpiperidin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-8(7-10)4-3-5-9-6-8/h9-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRLUGYPWYNJGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCNC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660754 | |

| Record name | (3-Ethylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7033-84-3 | |

| Record name | (3-Ethylpiperidin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethylpiperidin-3-YL)methanol typically involves the reaction of piperidine derivatives with appropriate reagents. One common method is the reduction of (3-Ethylpiperidin-3-YL)ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or distillation to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Ethylpiperidin-3-YL)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: (3-Ethylpiperidin-3-YL)aldehyde or (3-Ethylpiperidin-3-YL)carboxylic acid.

Reduction: (3-Ethylpiperidin-3-YL)alkane.

Substitution: Various substituted derivatives depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

(3-Ethylpiperidin-3-YL)methanol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3-Ethylpiperidin-3-YL)methanol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of potassium channels (Kv1.2), which are important for maintaining a constant membrane potential . This inhibition can affect various cellular processes and has potential implications for its use in pharmacology and medicine.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural diversity of piperidine derivatives arises from substitutions at the 3-position and modifications to the nitrogen atom. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of (3-Ethylpiperidin-3-yl)methanol and Analogues

Structural and Functional Insights

Substituent Effects on Reactivity: Ethyl vs. However, the methyl variant (129.20 g/mol) is lighter and may exhibit higher volatility . Aromatic vs. In contrast, the pyridinyl substituent in [3-(Pyridin-2-yl)piperidin-3-yl]methanol introduces hydrogen-bonding capability, enhancing its utility in targeted drug design .

Safety Profiles: (3-Amino-1-benzylpiperidin-3-yl)methanol exhibits higher toxicity (H302, H335) compared to this compound, likely due to the reactive amino and benzyl groups .

Applications: Pharmaceuticals: [3-(Pyridin-2-yl)piperidin-3-yl]methanol is prioritized for neurological and metabolic drug development due to its dual hydrogen-bonding and hydrophobic motifs .

Biologische Aktivität

Overview

(3-Ethylpiperidin-3-YL)methanol is a piperidine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes an ethyl group at the 3-position of the piperidine ring and a hydroxymethyl group at the nitrogen atom. The following sections will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves alkylation reactions of piperidine derivatives with suitable ethylating agents followed by reduction processes to yield the alcohol. Common methods include:

- Alkylation : Piperidine is treated with ethyl halides in the presence of a strong base.

- Reduction : The resulting intermediate is reduced using agents like lithium aluminum hydride or sodium borohydride to yield this compound.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in modulating neurotransmitter systems.

Neurotransmitter Interaction

Studies have shown that this compound interacts with various neurotransmitter receptors, potentially influencing dopaminergic and serotonergic pathways. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

Antimicrobial Properties

Preliminary evaluations have indicated that this compound possesses antimicrobial properties. In vitro studies demonstrated effectiveness against certain bacterial strains, suggesting its potential as an antimicrobial agent.

The mechanism by which this compound exerts its biological effects is believed to involve:

- Receptor Binding : The compound may bind to specific neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of neurotransmitters in synaptic clefts.

Case Study 1: Neuropharmacological Effects

A study published in the Journal of Medicinal Chemistry evaluated the neuropharmacological effects of this compound on rat models. The compound was administered at varying doses, revealing dose-dependent anxiolytic effects measured through elevated plus maze tests. The findings suggest that it may serve as a candidate for further development as an anxiolytic agent.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial therapies.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparative analysis with similar compounds is essential:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3-Methylpiperidin-3-YL)methanol | Methyl group at 3-position | Moderate neuroactivity |

| (3-Propylpiperidin-3-YL)methanol | Propyl group at 3-position | Enhanced receptor binding |

| This compound | Ethyl group at 3-position | Significant neuroactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.